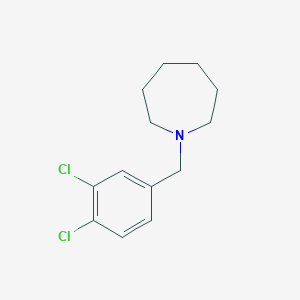

1-(3,4-dichlorobenzyl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]azepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2N/c14-12-6-5-11(9-13(12)15)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMNBLISVMJGKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198005 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 1 3,4 Dichlorobenzyl Azepane and Analogues

Strategies for Azepane Ring Formation

The construction of the azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a key challenge in the synthesis of 1-(3,4-dichlorobenzyl)azepane. Various synthetic strategies have been developed to access this important structural motif. researchgate.netslideshare.netresearchgate.net

Cyclization Reactions for Saturated Heterocycles

Cyclization reactions represent a fundamental approach to the synthesis of saturated heterocycles like azepane. nih.govfrontiersin.org These methods typically involve the formation of a carbon-heteroatom or a carbon-carbon bond to close the ring.

One common strategy involves intramolecular reactions of linear precursors containing the necessary functional groups. For instance, a domino hydroformylation-double-cyclization of a trisubstituted alkene bearing an amide group has been reported for the synthesis of pyrrolidine-fused azepanes. nih.gov Another approach is the hydrogen auto-transfer amination cyclization of diols with primary aromatic amines, catalyzed by ruthenium complexes, to yield substituted pyrrolidinols. nih.gov

Ring-expansion reactions also provide a viable route to azepanes. For example, dihalogenated aminocyclopropanes can undergo thermally induced or activated ring-opening to generate halogen-substituted tetrahydro-1H-azepine derivatives. rsc.org A novel zirconium-mediated approach has also been described for creating substituted azepanes, highlighting the potential for further development in this area. researchgate.net Additionally, sequential reactions, such as a rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles, can produce fused dihydroazepine derivatives. researchgate.net

A newer method for synthesizing polysubstituted azepanes involves the dearomative ring expansion of nitroarenes. This process, initiated by blue light in the presence of a phosphite (B83602) and diethylamine, proceeds through the insertion of a singlet nitrene into a C–H bond, followed by electrocyclic ring opening and a 1,3-hydride shift. thieme-connect.com

| Cyclization Strategy | Description | Catalyst/Reagent | Key Intermediates |

| Domino Hydroformylation-Double-Cyclization | Forms pyrrolidine-fused azepanes from trisubstituted alkenes with an amide group. nih.gov | Rh-catalyst | N/A |

| Hydrogen Auto-Transfer Amination Cyclization | Synthesizes 3-pyrrolidinol (B147423) derivatives from 1,2,4-butanetriol (B146131) and primary aromatic amines. nih.gov | Ruthenium catalyst, CsCO3 | N/A |

| Ring-Expansion of Aminocyclopropanes | Generates halogen-substituted tetrahydro-1H-azepine derivatives from dihalogenated aminocyclopropanes. rsc.org | Heat or silver salts | Dihalogenated aminocyclopropanes |

| Dearomative Ring Expansion | Produces polysubstituted azepanes from nitroarenes. thieme-connect.com | Blue light, phosphite, diethylamine | Singlet nitrene, azirine, ketimine |

Reductive Amination Routes in Azepane Synthesis

Reductive amination is a powerful and widely used method for the formation of amines, and it plays a crucial role in the synthesis of azepanes. libretexts.org This reaction involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. libretexts.orgnih.gov

Intramolecular reductive amination is a particularly effective strategy for constructing the azepane ring. This approach involves a precursor molecule containing both a carbonyl group (or a group that can be converted to one) and an amine moiety, which then cyclizes and is reduced in a single pot. For example, the intramolecular asymmetric reductive amination of bridged biaryl derivatives, catalyzed by iridium complexes, has been used to synthesize enantioenriched dibenz[c,e]azepines. nih.govrsc.org This method has proven effective for creating chiral azepine structures with high enantioselectivity. nih.gov

Enzyme-catalyzed reductive aminations, utilizing imine reductases (IREDs) and reductive aminases (RedAms), have emerged as a scalable and environmentally friendly alternative. nih.govresearchgate.net These biocatalytic methods can be applied to the synthesis of 2-substituted azepanes through intramolecular reactions. nih.gov The stereoselective synthesis of highly hydroxylated azepane iminosugars has been achieved using an osmium-catalyzed tethered aminohydroxylation followed by an intramolecular reductive amination as the final cyclization step. nih.govacs.org

| Reductive Amination Approach | Description | Catalyst/Reagent | Key Features |

| Intramolecular Asymmetric Reductive Amination | Enantioselective synthesis of dibenz[c,e]azepines from bridged biaryl derivatives. nih.govrsc.org | [Ir(COD)Cl]2/(S)-SegPhos | High enantioselectivity (up to 97% ee). nih.gov |

| Biocatalytic Intramolecular Reductive Amination | Synthesis of 2-substituted azepanes using engineered enzymes. nih.gov | Imine Reductases (IREDs) | Scalable and environmentally friendly. nih.gov |

| Osmium-Catalyzed Tethered Aminohydroxylation/Reductive Amination | Stereoselective synthesis of pentahydroxylated azepane iminosugars. nih.govacs.org | K2OsO2(OH)4, then H2/Pd | High stereocontrol. nih.gov |

Introduction of the 3,4-Dichlorobenzyl Moiety

Once the azepane ring is formed, or concurrently with its formation, the 3,4-dichlorobenzyl group must be introduced. This is typically achieved through alkylation, amidation followed by reduction, or cross-coupling reactions.

Alkylation and Amidation Techniques

Direct N-alkylation of the azepane nitrogen with 3,4-dichlorobenzyl halide is a straightforward method for synthesizing this compound. This reaction is a type of nucleophilic substitution where the secondary amine of the azepane ring attacks the electrophilic benzylic carbon of the 3,4-dichlorobenzyl halide. These reactions often produce a mixture of primary, secondary, and tertiary amines, which can be challenging to separate. acs.org

An alternative to direct alkylation is reductive amination of azepane with 3,4-dichlorobenzaldehyde. This two-step, one-pot process involves the initial formation of an iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. libretexts.org

Amidation followed by reduction offers another route. Azepane can be acylated with 3,4-dichlorobenzoyl chloride to form an amide, which is then reduced to the desired tertiary amine using a strong reducing agent like lithium aluminum hydride. frontiersin.org

| Method | Reactants | Reagents | Key Considerations |

| N-Alkylation | Azepane, 3,4-Dichlorobenzyl halide | Base (e.g., K2CO3) | Potential for over-alkylation, leading to quaternary ammonium (B1175870) salts. acs.org |

| Reductive Amination | Azepane, 3,4-Dichlorobenzaldehyde | Reducing agent (e.g., NaBH(OAc)3) | Mild conditions, good functional group tolerance. libretexts.org |

| Amidation/Reduction | Azepane, 3,4-Dichlorobenzoyl chloride | Acylation catalyst, then reducing agent (e.g., LiAlH4) | Two-step process, requires strong reducing agent. frontiersin.org |

Cross-Coupling Approaches to Aryl-Alkyl Linkages

Transition metal-catalyzed cross-coupling reactions provide powerful methods for forming C-N bonds, which can be applied to the synthesis of this compound. The Buchwald-Hartwig amination is a prominent example, typically used for forming aryl-amine bonds. acs.org While less common for alkyl-amine bond formation, related nickel-catalyzed reductive cross-coupling reactions have been developed to unite alkyl amines and aryl carboxylic acids. nih.gov

Nickel/photoredox dual catalysis has emerged as a mild and efficient method for the cross-coupling of secondary aliphatic amines with (het)aryl halides. nih.gov This approach allows for the formation of C(sp2)-C(sp3) bonds under gentle conditions, tolerating a wide range of functional groups. nih.gov Another strategy involves the nickel-catalyzed reductive cross-coupling of aryl ethers and aryl fluorides under mechanical conditions. researchgate.net Furthermore, a nickel(II)-bipyridine complex can catalyze the C-N coupling of aryl chlorides and bromides with various primary and secondary alkyl amines under light excitation. acs.org

| Cross-Coupling Method | Catalyst System | Coupling Partners | Key Features |

| Nickel-Catalyzed Reductive Cross-Coupling | Nickel precatalyst, ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine) | Alkyl amine-derived pyridinium (B92312) salt, Aryl carboxylic acid-derived N-acyl-glutarimide | Forms C(sp3)-C(sp2) bonds. nih.gov |

| Nickel/Photoredox Dual Catalysis | Nickel catalyst, photoredox catalyst (e.g., 4CzIPN) | Secondary aliphatic amine, (Het)aryl halide | Mild reaction conditions, high functional group tolerance. nih.gov |

| Nickel-Catalyzed C-N Coupling | Ni(II)-bipyridine complex | Aryl chloride/bromide, Primary/secondary alkyl amine | Light-induced, broad scope. acs.org |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of synthetic intermediates and the final this compound product are critical steps to ensure the desired purity. Common techniques include extraction, distillation, and chromatography.

For mixtures of primary, secondary, and tertiary amines, which can be a byproduct of N-alkylation reactions, buffer-assisted extraction at varying pH levels can be an effective separation method. acs.orgacs.org This technique avoids the need for column chromatography or high-temperature distillation, which can be advantageous for large-scale processes or temperature-sensitive compounds. acs.orgacs.org

Column chromatography is a widely used purification method. For amines, which are basic, standard silica (B1680970) gel can lead to poor separation due to strong interactions. biotage.com To overcome this, the mobile phase can be modified with a competing amine like triethylamine. biotage.com Alternatively, using an amine-functionalized stationary phase can significantly improve the separation of organic amines without the need for mobile phase modifiers. biotage.com

For the purification of tertiary amines from residual primary and secondary amines, adsorption chromatography using materials like aluminum oxides can be employed. google.com The impure tertiary amine, dissolved in an organic solvent, is passed through the adsorbent, which retains the more polar primary and secondary amines. The purified tertiary amine can then be isolated from the solvent, and the adsorbent can be regenerated using a polar solvent. google.com

| Purification Technique | Principle | Application | Advantages |

| Buffer-Assisted Extraction | Differential partitioning of amines based on their pKa values in aqueous buffers of varying pH. acs.orgacs.org | Separation of mixtures of primary, secondary, and tertiary amines. acs.orgacs.org | Avoids chromatography and high-temperature distillation. acs.orgacs.org |

| Column Chromatography (Modified Silica) | Separation based on polarity, with a basic modifier in the mobile phase to reduce tailing of basic amines. biotage.com | General purification of amine compounds. | Improved peak shape and separation for basic compounds. biotage.com |

| Column Chromatography (Amine-Functionalized Phase) | Stationary phase is chemically modified with amine groups to minimize interactions with basic analytes. biotage.com | Purification of organic amines, especially secondary and tertiary amines. | Simplifies method development, avoids mobile phase modifiers. biotage.com |

| Adsorption Chromatography | Selective adsorption of more polar primary and secondary amines onto a solid adsorbent. google.com | Removal of primary and secondary amine impurities from tertiary amines. google.com | High purity of the final tertiary amine can be achieved. google.com |

Chromatographic Separations in Organic Synthesis

The purification of N-alkylated azepanes, such as this compound, is a critical step following their synthesis to ensure the removal of unreacted starting materials, reagents, and byproducts. Flash column chromatography is a commonly employed technique for this purpose. The stationary phase is typically silica gel, which separates compounds based on their polarity.

The choice of eluent (mobile phase) is crucial for achieving effective separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent, is often used. For N-benzylazepane derivatives, a common eluent system is a mixture of heptane (B126788) and ethyl acetate (B1210297). The separation is monitored by thin-layer chromatography (TLC), and fractions containing the purified product are collected, combined, and the solvent is removed in vacuo. For instance, a purification might start with 100% heptane and gradually increase to 20% ethyl acetate in heptane to elute the target compound. In some cases, chiral-phase High-Performance Liquid Chromatography (HPLC) is utilized to resolve enantiomers of chiral azepane derivatives, which is essential when the stereochemistry of the molecule is critical for its biological activity. acs.org

Table 1: Illustrative Flash Chromatography Parameters for Purification

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (SiO₂) |

| Mobile Phase | Heptane/Ethyl Acetate Gradient |

| Detection | UV light (if applicable) or TLC with staining |

| Typical Rf | 0.2-0.4 (variable with exact eluent mixture) |

Crystallization and Recrystallization Methods

Crystallization is a powerful technique for obtaining highly pure solid compounds. For a compound like this compound, which may be synthesized as an oil or an impure solid, crystallization can be an effective final purification step. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a supersaturated solution, followed by controlled cooling to allow the formation of crystals.

The selection of an appropriate solvent is paramount. An ideal solvent will dissolve the compound well at higher temperatures but poorly at lower temperatures. Common solvents for the crystallization of amine derivatives include ethanol, methanol, isopropanol, or mixtures such as dichloromethane/hexane. For compounds that are synthesized as salts (e.g., hydrochloride salts), crystallization is often more straightforward and can yield a stable, crystalline solid. The formation of a hydrochloride salt of an azepane derivative, followed by crystallization, has been used to obtain high-purity material suitable for X-ray crystallography. acs.org

Design of Synthetic Libraries for Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure, researchers can identify key molecular features responsible for its effects. For a molecule like this compound, SAR studies would involve creating a library of analogues with variations in the azepane ring, the benzyl (B1604629) group, and the substitution pattern on the aromatic ring. The goal is to understand how these changes influence the compound's interaction with a biological target. nih.govnih.gov The synthesis of such libraries is often expedited through combinatorial and parallel synthesis techniques. nih.govscilit.com

Combinatorial Chemistry Approaches for Diversification

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. ijpsonline.com A "scaffold-ranking" approach can be used to screen many different core structures to identify promising ones. nih.gov For a library based on the this compound scaffold, one could envision a strategy where the azepane ring is the core scaffold.

One combinatorial approach involves a multi-step synthesis on a solid support. For example, a resin-bound azepane precursor could be reacted with a diverse set of aldehydes or carboxylic acids to generate a library of N-substituted azepanes. Alternatively, a library could be built by reacting a set of diverse benzylamines with a common azepane-forming precursor. This method allows for the creation of thousands of compounds in a relatively short time, which can then be screened for biological activity. nih.govijpsonline.com The use of positional scanning synthetic combinatorial libraries (PS-SCLs) is another powerful technique where mixtures of compounds are systematically arranged and tested, allowing for the deconvolution of the most active structures. ijpsonline.com

Parallel Synthesis Strategies for Analog Generation

Parallel synthesis is a related technique where a large number of compounds are synthesized simultaneously in a spatially separated manner, such as in the wells of a microtiter plate. acs.org This method is well-suited for generating a focused library of analogues around a lead compound like this compound.

For example, to explore the SAR of the dichlorobenzyl moiety, azepane could be reacted with a variety of substituted benzyl bromides or chlorides in separate reaction vessels. Each vessel would contain a different benzyl halide, leading to a library of analogues with diverse substitution patterns on the aromatic ring (e.g., different halogens, alkyl groups, or methoxy (B1213986) groups). nih.govnih.gov This systematic approach allows for a detailed exploration of the electronic and steric requirements for activity. The resulting compounds are typically purified using high-throughput methods, such as parallel flash chromatography, before being subjected to biological screening.

Table 2: Example of a Parallel Synthesis Array for SAR of the Benzyl Moiety

| Reaction Well | Amine | Benzyl Halide | Resulting Analog |

| A1 | Azepane | 3,4-dichlorobenzyl bromide | This compound |

| A2 | Azepane | 4-chlorobenzyl bromide | 1-(4-chlorobenzyl)azepane |

| A3 | Azepane | 4-fluorobenzyl bromide | 1-(4-fluorobenzyl)azepane |

| A4 | Azepane | 4-methylbenzyl bromide | 1-(4-methylbenzyl)azepane |

| A5 | Azepane | 3,4-difluorobenzyl bromide | 1-(3,4-difluorobenzyl)azepane |

This structured approach to synthesis and purification is essential for building the robust datasets needed to drive modern drug discovery and chemical biology research programs.

Computational Chemistry and Molecular Modeling of 1 3,4 Dichlorobenzyl Azepane

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions.

Density Functional Theory (DFT) Applications in Compound Characterization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied in the characterization of molecular structures and properties. For 1-(3,4-dichlorobenzyl)azepane, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, can provide valuable insights into its geometry, electronic distribution, and reactivity. nih.gov

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. A larger energy gap suggests higher stability and lower reactivity.

Another important output is the molecular electrostatic potential (MESP) map. The MESP illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govresearchgate.net For this compound, the MESP would likely show negative potential around the nitrogen atom of the azepane ring and the chlorine atoms of the dichlorobenzyl group, suggesting these are sites for potential electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the benzyl (B1604629) and azepane rings would exhibit positive potential, indicating sites for nucleophilic attack or hydrogen bond donation.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Analogues

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| This compound | -6.2 | -0.8 | 5.4 | 3.1 |

| N-benzylpiperidine | -6.0 | -0.5 | 5.5 | 1.9 |

| 2,4-dichlorobenzyl alcohol | -7.1 | -1.2 | 5.9 | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar compounds.

Conformational Analysis and Energy Minimization

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. This process involves rotating the rotatable bonds in the molecule and calculating the potential energy of each resulting conformation. The most stable conformers correspond to the minima on the potential energy surface. For this compound, the key rotatable bonds would be the C-N bond connecting the benzyl group to the azepane ring and the bonds within the azepane ring itself. The staggered conformations are generally more stable than the eclipsed conformations due to reduced torsional strain. maricopa.edu The relative energies of different conformers, such as anti and gauche forms, can be calculated to determine their population at a given temperature. maricopa.edu

Table 2: Relative Energies of Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche 1 | 60° | 1.2 |

| Gauche 2 | -60° | 1.2 |

| Eclipsed | 0° | 4.5 |

Note: This data is hypothetical and for illustrative purposes.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to predict how a ligand, such as this compound, might interact with a protein target. nih.govnih.gov

Ligand-Protein Binding Site Prediction

The first step in molecular docking is to identify the binding site on the target protein. This can be done using information from experimental structures of similar protein-ligand complexes or by using computational algorithms that predict potential binding pockets on the protein surface. Once the binding site is defined, the ligand is placed in various positions and orientations within this site.

For this compound, potential protein targets could be receptors or enzymes where similar azepane-containing molecules have shown activity. nih.govmdx.ac.uk The docking process would explore how the dichlorobenzyl and azepane moieties fit into the binding pocket and what interactions they can form with the surrounding amino acid residues.

Scoring Functions and Binding Mode Analysis

After generating a series of possible binding poses, a scoring function is used to estimate the binding affinity for each pose. Scoring functions are mathematical models that approximate the free energy of binding. A lower score generally indicates a more favorable binding interaction.

The analysis of the best-scoring poses reveals the binding mode of the ligand. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking between the ligand and the protein. For this compound, the dichlorophenyl ring could participate in hydrophobic and pi-pi interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. The nitrogen atom of the azepane ring could act as a hydrogen bond acceptor. researchgate.net

Table 3: Hypothetical Docking Results of this compound with a Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | PHE288, TYR332, TRP84, LEU354 |

| Hydrogen Bonds | 1 (with TYR332) |

| Hydrophobic Interactions | 5 |

Note: This data is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov A QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

To develop a QSAR model for a series of azepane derivatives, a dataset of compounds with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometrical, or electronic.

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (q²). actascientific.com

For this compound, a QSAR study would involve synthesizing and testing a series of analogues with variations in the substitution pattern on the benzyl ring or modifications to the azepane ring. The resulting model could highlight which structural features are most important for the desired biological activity. For instance, the model might indicate that electron-withdrawing groups at specific positions on the benzyl ring enhance activity, providing a rationale for the presence of the two chlorine atoms in this compound.

Table 4: Example of Descriptors Used in a QSAR Study of Azepane Derivatives

| Descriptor | Type | Description |

| Molecular Weight (MW) | Constitutional | The mass of one mole of the substance. |

| LogP | Physicochemical | The logarithm of the partition coefficient between octanol (B41247) and water. |

| Topological Polar Surface Area (TPSA) | Topological | The sum of surfaces of polar atoms in a molecule. |

| HOMO Energy | Electronic | Energy of the highest occupied molecular orbital. |

Note: This table lists examples of descriptors that could be used in a QSAR study.

Descriptor Generation for Physicochemical and Topological Properties

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, a variety of descriptors can be calculated to characterize its physicochemical and topological features.

Physicochemical descriptors provide information about properties such as lipophilicity (logP), molecular weight, and polar surface area. Topological descriptors, on the other hand, describe the connectivity and shape of the molecule. These descriptors are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Below is a table of calculated physicochemical and topological descriptors for this compound.

| Descriptor Type | Descriptor | Value |

| Physicochemical | Molecular Weight | 272.21 g/mol |

| logP (octanol-water partition coefficient) | 4.6 | |

| Topological Polar Surface Area (TPSA) | 3.24 Ų | |

| Number of Hydrogen Bond Acceptors | 1 | |

| Number of Hydrogen Bond Donors | 0 | |

| Number of Rotatable Bonds | 3 | |

| Topological | Number of Rings | 2 |

| Wiener Index | 788 | |

| Balaban Index | 2.45 | |

| Kier Flexibility Index | 5.89 |

Statistical Models for Activity Prediction and Design

Statistical models, particularly QSAR models, are instrumental in predicting the biological activity of compounds and guiding the design of new, more potent analogues. These models establish a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally determined biological activity.

While specific QSAR models exclusively developed for this compound are not widely published, the principles of QSAR can be applied to understand its potential activities. For instance, based on its structural similarity to known ligands of specific biological targets, QSAR models for those targets could be used to predict its activity. The descriptors listed in the previous section, such as logP and TPSA, would be key input variables for such models. A hypothetical QSAR equation might take the form:

Biological Activity = c0 + c1(logP) + c2(TPSA) + c3*(Molecular Weight) + ...

The coefficients (c0, c1, c2, c3, etc.) would be determined by fitting the model to a training set of compounds with known activities. Such a model could then be used to predict the activity of this compound and to suggest modifications to its structure to enhance this predicted activity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, ligand-target interactions, and the influence of the solvent environment.

Ligand-Target Complex Stability and Flexibility

To understand the potential therapeutic action of this compound, MD simulations of its complex with a putative biological target would be essential. These simulations can reveal the stability of the binding pose and the flexibility of both the ligand and the target protein upon binding.

Key metrics obtained from such simulations include the root-mean-square deviation (RMSD) of the protein and ligand atoms over time, which indicates the stability of the complex. A stable RMSD for the ligand suggests a consistent binding mode. The root-mean-square fluctuation (RMSF) of individual residues in the protein can identify regions that become more or less flexible upon ligand binding, providing insights into the mechanism of action.

Solvation Effects and Solvent Accessibility

The solvent environment plays a critical role in molecular recognition and binding. MD simulations explicitly model the solvent (typically water) and can be used to analyze its effect on the ligand-target complex. The solvent-accessible surface area (SASA) is a measure of the part of a molecule that is exposed to the solvent.

In Vitro Biological Evaluation Methodologies of 1 3,4 Dichlorobenzyl Azepane

Receptor Binding Assays and Ligand Displacement Studies

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a compound for a specific receptor. These assays measure the interaction between a ligand (in this case, 1-(3,4-dichlorobenzyl)azepane) and its target receptor. Ligand displacement studies, a common format for these assays, are used to determine the binding affinity of an unlabeled compound by measuring its ability to displace a labeled ligand that is already bound to the receptor.

Radioligand Binding Techniques

Radioligand binding assays are a highly sensitive method for characterizing ligand-receptor interactions. In this technique, a radiolabeled ligand (a ligand tagged with a radioactive isotope such as ³H, ¹⁴C, or ¹²⁵I) is incubated with a source of the target receptor, such as cell membranes or purified receptors. The amount of radioligand bound to the receptor is then measured.

To determine the binding affinity of this compound, a competition binding experiment would be performed. In this setup, a fixed concentration of a high-affinity radioligand for the target receptor is incubated with the receptor source in the presence of increasing concentrations of unlabeled this compound. The unlabeled compound will compete with the radioligand for binding to the receptor. By measuring the decrease in the amount of bound radioligand as the concentration of this compound increases, the binding affinity (Ki) of the test compound can be determined.

The separation of bound from unbound radioligand is typically achieved by rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes. The radioactivity retained on the filter is then quantified using a scintillation counter.

Hypothetical Data from a Radioligand Displacement Assay for this compound

| Concentration of this compound (nM) | % Inhibition of Radioligand Binding |

| 0.1 | 5 |

| 1 | 20 |

| 10 | 52 |

| 100 | 85 |

| 1000 | 98 |

From this data, an IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) would be calculated. The Ki value, which represents the dissociation constant of the inhibitor, can then be derived from the IC₅₀ value using the Cheng-Prusoff equation.

Fluorescence Polarization Assays for Receptor Affinity

Fluorescence polarization (FP) is a non-radioactive method for measuring ligand-receptor binding in a homogeneous solution. The principle of FP is based on the observation that when a fluorescently labeled ligand (tracer) is excited with plane-polarized light, it emits polarized light. The degree of polarization is dependent on the rotational speed of the molecule. A small, free-floating fluorescent ligand rotates rapidly, resulting in low polarization. When the fluorescent ligand binds to a larger receptor molecule, its rotation slows down, leading to an increase in the polarization of the emitted light.

In a competitive FP assay to determine the affinity of this compound, a fluorescently labeled ligand for the target receptor and the receptor itself are incubated with varying concentrations of the unlabeled test compound. This compound will compete with the fluorescent ligand for binding to the receptor. A higher concentration of the test compound will result in more displacement of the fluorescent ligand, leading to a decrease in the fluorescence polarization signal.

Hypothetical Data from a Fluorescence Polarization Assay for this compound

| Concentration of this compound (nM) | Fluorescence Polarization (mP) |

| 0 | 350 |

| 1 | 320 |

| 10 | 250 |

| 100 | 180 |

| 1000 | 120 |

Similar to radioligand binding assays, the data would be used to calculate an IC₅₀ value, which can then be converted to a Ki value to represent the binding affinity of this compound.

Enzymatic Inhibition Studies

Enzymatic inhibition studies are conducted to determine if a compound can interfere with the activity of an enzyme. These assays are crucial for understanding the mechanism of action of a drug and for developing potent and selective inhibitors.

Spectrophotometric and Fluorometric Assay Formats

Spectrophotometric and fluorometric assays are common methods for monitoring enzyme activity. These assays rely on a change in absorbance or fluorescence, respectively, when the enzyme converts its substrate into a product.

For a spectrophotometric assay , the substrate or product of the enzymatic reaction must absorb light at a specific wavelength. The rate of the reaction can be determined by measuring the change in absorbance over time using a spectrophotometer. To test the inhibitory effect of this compound, the enzyme would be pre-incubated with various concentrations of the compound before the addition of the substrate. A decrease in the rate of change in absorbance would indicate enzymatic inhibition.

Fluorometric assays are generally more sensitive than spectrophotometric assays. creative-enzymes.com They are used when the substrate or product is fluorescent. The principle is the same: the change in fluorescence intensity over time reflects the rate of the enzymatic reaction. The inhibitory potential of this compound would be assessed by its ability to reduce the rate of fluorescence change.

Hypothetical Data from a Spectrophotometric Enzyme Inhibition Assay for this compound

| Concentration of this compound (µM) | Enzyme Activity (% of Control) |

| 0 | 100 |

| 0.1 | 85 |

| 1 | 55 |

| 10 | 20 |

| 100 | 5 |

This data would be used to determine the IC₅₀ value of this compound for the target enzyme.

Kinetic Analysis of Enzyme Inhibition

Kinetic analysis is performed to understand the mechanism by which a compound inhibits an enzyme. The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive. These can be distinguished by measuring the enzyme's reaction rate at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor.

The data is often visualized using a Lineweaver-Burk plot , which is a double reciprocal plot of 1/reaction rate (1/V) versus 1/substrate concentration (1/[S]). khanacademy.orgwikipedia.org

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. On a Lineweaver-Burk plot, the lines for different inhibitor concentrations intersect at the y-axis (Vmax is unchanged, but Km increases). khanacademy.org

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. On a Lineweaver-Burk plot, the lines intersect on the x-axis (Km is unchanged, but Vmax decreases). khanacademy.org

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. On a Lineweaver-Burk plot, the lines for different inhibitor concentrations are parallel (both Vmax and Km are decreased). khanacademy.org

By analyzing the changes in the kinetic parameters (Vmax and Km) in the presence of this compound, its mechanism of enzyme inhibition can be elucidated.

Cellular Assays for Target Engagement and Pathway Modulation

While in vitro assays with purified proteins are essential, cellular assays provide a more physiologically relevant context by assessing a compound's activity within a living cell. These assays can confirm that the compound can cross the cell membrane, engage its target in the cellular environment, and modulate downstream signaling pathways.

One powerful technique to confirm target engagement in cells is the Cellular Thermal Shift Assay (CETSA) . nih.govacs.org This method is based on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability. nih.gov In a CETSA experiment, cells are treated with the test compound or a vehicle control and then heated to various temperatures. The cells are then lysed, and the amount of soluble (non-denatured) target protein is quantified, often by Western blotting or other protein detection methods. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement. nih.govtandfonline.com

To assess the impact of this compound on a specific signaling pathway, reporter gene assays can be employed. youtube.comthermofisher.com In these assays, cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by the signaling pathway of interest. thermofisher.com If this compound modulates the pathway, it will lead to a change in the expression of the reporter gene, which can be easily quantified by measuring the light output (for luciferase) or fluorescence (for GFP). This allows for a functional readout of the compound's activity on a specific cellular pathway. youtube.com

Hypothetical Data from a Reporter Gene Assay for Pathway Modulation by this compound

| Concentration of this compound (µM) | Reporter Gene Activity (Relative Luminescence Units) |

| 0 | 1000 |

| 0.01 | 850 |

| 0.1 | 600 |

| 1 | 350 |

| 10 | 150 |

This data would indicate that this compound inhibits the signaling pathway in a dose-dependent manner.

Reporter Gene Assays for Signal Transduction Pathways

Reporter gene assays are a fundamental tool for assessing the impact of a compound on specific signal transduction pathways. These assays utilize genetically modified cells that express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter element that is responsive to a particular signaling cascade.

In the context of this compound, a panel of reporter gene assays would be employed to screen for activity across a wide range of pathways, such as those mediated by nuclear receptors, GPCRs, or key transcription factors like NF-κB and AP-1. The compound would be incubated with the engineered cells, and any resulting change in reporter gene expression would indicate a potential interaction with the targeted pathway.

Table 1: Representative Reporter Gene Assay Panel for this compound Screening

| Pathway | Reporter Gene Construct | Cell Line | Potential Implication of Activity |

| Estrogen Receptor Signaling | ERE-Luciferase | MCF-7 | Endocrine disruption, anticancer activity |

| Androgen Receptor Signaling | ARE-Luciferase | PC-3 | Endocrine disruption, anticancer activity |

| Glucocorticoid Receptor Signaling | GRE-Luciferase | HEK293 | Anti-inflammatory effects |

| NF-κB Signaling | NF-κB-Luciferase | HeLa | Inflammation, immune response modulation |

| AP-1 Signaling | AP-1-Luciferase | A549 | Cellular proliferation, stress response |

Note: This table is illustrative of a potential screening panel. Specific assay selection would depend on the structural alerts and predicted targets of the compound.

High-Content Screening for Phenotypic Analysis

High-content screening (HCS) offers a powerful, image-based approach to analyze the effects of a compound on cellular morphology and function. By using automated microscopy and sophisticated image analysis algorithms, HCS can simultaneously measure multiple cellular parameters, providing a detailed phenotypic fingerprint of a compound's activity.

For this compound, HCS assays could be used to investigate its effects on processes such as cell viability, apoptosis, cell cycle progression, neurite outgrowth, or intracellular protein translocation. This method allows for the early identification of potential toxicity or desirable cellular effects that may not be apparent from target-based assays.

Pharmacological Characterization of Compound Activity

Following initial screening, further pharmacological characterization is essential to define the nature of the compound's interaction with its biological targets.

Agonist and Antagonist Profiling in Cell-Based Systems

Once a specific target or pathway is identified, cell-based assays are used to determine whether this compound acts as an agonist (activator) or an antagonist (inhibitor). For example, if initial screens suggest activity at a G-protein coupled receptor (GPCR), functional assays measuring downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels, would be performed.

A dose-response curve would be generated to determine the compound's potency (EC50 for agonists, IC50 for antagonists).

Table 2: Hypothetical Agonist/Antagonist Profiling Data for this compound at a Novel GPCR Target

| Assay Type | Parameter Measured | This compound Activity | Potency (EC50/IC50) |

| Agonist Mode | cAMP Accumulation | No significant increase | > 10 µM |

| Antagonist Mode | Inhibition of agonist-induced cAMP | Dose-dependent inhibition | 500 nM |

Note: This data is hypothetical and for illustrative purposes only.

Allosteric Modulation Investigations

In addition to direct agonism or antagonism, a compound may exert its effects through allosteric modulation. An allosteric modulator binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand.

To investigate if this compound acts as an allosteric modulator, experiments would be designed to assess its effect on the binding and function of a known orthosteric ligand. For instance, radioligand binding assays could be performed to see if the compound alters the dissociation rate of the primary ligand. Functional assays would also be conducted in the presence of varying concentrations of the endogenous agonist to detect any shifts in its potency or efficacy.

Elucidation of the Molecular Mechanism of Action of 1 3,4 Dichlorobenzyl Azepane

Identification of Primary Molecular Targets

To understand how 1-(3,4-dichlorobenzyl)azepane exerts its effects at a molecular level, the first crucial step is to identify its direct binding partners within the cell.

Affinity Chromatography and Proteomics Approaches

A powerful and unbiased method to identify the molecular targets of a small molecule is affinity chromatography coupled with mass spectrometry-based proteomics. nih.govnih.gov This technique would involve synthesizing a derivative of this compound that can be immobilized onto a solid support, such as sepharose beads. This creates an "affinity matrix."

A lysate, representing the entire protein content of a relevant cell line or tissue, would then be passed over this affinity matrix. Proteins that specifically bind to this compound will be captured, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using high-resolution mass spectrometry. nih.gov A control experiment using an inactive analog of the compound or the beads alone is essential to distinguish specific binders from non-specific interactions. nih.gov

A hypothetical list of proteins identified through such an approach is presented in Table 1.

Table 1: Hypothetical Protein Hits from Affinity Chromatography-Mass Spectrometry

| Protein ID | Protein Name | Function | Fold Enrichment (Compound vs. Control) |

|---|---|---|---|

| PXXXXX | Kinase Y | Signal Transduction | 25.3 |

| QXXXXX | Receptor Z | Cell Surface Signaling | 18.7 |

| RXXXXX | Enzyme A | Metabolic Pathway | 12.1 |

| SXXXXX | Transcription Factor B | Gene Regulation | 9.5 |

This table presents a hypothetical outcome of an affinity chromatography experiment designed to identify the binding partners of this compound.

CRISPR-Cas9 Gene Editing for Target Validation

Following the identification of potential targets, it is imperative to validate their functional relevance to the compound's activity. The revolutionary CRISPR-Cas9 gene editing technology offers a precise way to achieve this. researchgate.netresearchgate.netselectscience.netnih.govnabea.pub By designing specific guide RNAs, the genes encoding the candidate target proteins identified in the affinity chromatography experiment can be selectively knocked out in a cellular model.

If the cellular response to this compound is diminished or abolished in the knockout cells compared to wild-type cells, it provides strong evidence that the knocked-out protein is a bona fide target. For instance, if Kinase Y from our hypothetical list is the true target, cells lacking the gene for Kinase Y should show a significantly reduced response to the compound. This approach helps to differentiate between proteins that merely bind to the compound and those that are functionally essential for its mechanism of action. researchgate.netresearchgate.netselectscience.netnih.govnabea.pub

Intracellular Signaling Pathway Investigations

Once a primary target is validated, the next step is to understand how the interaction between this compound and its target influences downstream intracellular signaling cascades.

Western Blotting and Immunoprecipitation for Protein Expression

Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins. To investigate the effects of this compound on signaling pathways, cells would be treated with the compound for various durations and at different concentrations. Subsequently, cell lysates would be analyzed by Western blotting using antibodies that recognize key signaling proteins and their phosphorylated (activated) forms.

For example, if Kinase Y (from our hypothetical target list) is known to activate a specific downstream kinase cascade, we could probe for the phosphorylation status of proteins in that pathway. Immunoprecipitation could also be employed to isolate the target protein and identify other proteins that interact with it in a compound-dependent manner, further mapping out the signaling complex. nih.gov

Table 2: Hypothetical Changes in Protein Phosphorylation Detected by Western Blot

| Signaling Protein | Change in Phosphorylation (Treated vs. Control) | Time Point |

|---|---|---|

| Downstream Kinase 1 | +++ (Increased) | 15 min |

| Signaling Node Protein 2 | + (Slight Increase) | 30 min |

| Effector Protein 3 | --- (Decreased) | 60 min |

This table illustrates a hypothetical time-course experiment showing the effect of this compound on the phosphorylation of key signaling proteins.

Confocal Microscopy for Subcellular Localization Studies

The subcellular localization of a protein is often critical to its function. Confocal microscopy allows for high-resolution imaging of fluorescently labeled proteins within living or fixed cells. nih.govnih.gov To determine if this compound alters the localization of its target or downstream signaling components, these proteins could be tagged with a fluorescent protein like GFP (Green Fluorescent Protein).

For instance, if a transcription factor is activated by the signaling cascade, it might translocate from the cytoplasm to the nucleus. This movement can be visualized and quantified using confocal microscopy. nih.govnih.gov This technique provides spatial and temporal information about the signaling events initiated by the compound.

Transcriptomic and Proteomic Profiling

To gain a global and unbiased view of the cellular changes induced by this compound, comprehensive transcriptomic and proteomic analyses would be performed. nih.govnih.gov

Transcriptomic profiling , typically using RNA-sequencing, would reveal changes in the expression of all genes in response to the compound. This can help to identify entire pathways and biological processes that are affected. For example, we might observe the upregulation of genes involved in a particular metabolic pathway or the downregulation of genes related to cell cycle progression.

Proteomic profiling , using techniques like mass spectrometry, would provide a snapshot of the entire protein landscape of the cell after treatment with the compound. nih.govnih.gov This is complementary to transcriptomics as it measures the actual protein levels, which can be influenced by post-transcriptional and post-translational regulation.

By integrating these "omics" datasets, a comprehensive picture of the cellular response to this compound can be constructed, from the initial interaction with its primary target to the widespread changes in gene and protein expression that ultimately determine the cellular phenotype.

Table 3: Hypothetical Integrated Omics Data

| Data Type | Pathway/Process Affected | Key Molecules | Direction of Change |

|---|---|---|---|

| Transcriptomics | Lipid Metabolism | Gene X, Gene Y | Upregulated |

| Proteomics | Cell Adhesion | Protein A, Protein B | Downregulated |

| Phosphoproteomics | MAPK Signaling | p-ERK, p-JNK | Increased |

This table provides a simplified, hypothetical example of how data from different "omics" approaches could be integrated to build a comprehensive model of the compound's action.

RNA Sequencing for Gene Expression Analysis

RNA sequencing (RNA-Seq) is a powerful technique used to analyze the transcriptome of a cell at a given moment. This method allows for the identification and quantification of all RNA molecules, including messenger RNA (mRNA), which provides a snapshot of the genes that are actively being expressed. By comparing the transcriptomes of cells treated with this compound to untreated control cells, researchers can identify genes that are significantly up- or down-regulated. These differentially expressed genes can provide critical clues about the biological pathways and cellular processes affected by the compound.

A comprehensive search of publicly available scientific literature and databases did not yield specific RNA sequencing data for this compound. However, a hypothetical study would involve treating a relevant cell line (e.g., a neuronal cell line, given the prevalence of azepane derivatives in neuroscience research) with the compound and performing RNA-Seq. The resulting data would be analyzed to identify genes with statistically significant changes in expression.

Below is an illustrative table representing the kind of data that would be generated from such an analysis.

Table 1: Hypothetical Differentially Expressed Genes in a Neuronal Cell Line Treated with this compound This table is for illustrative purposes only as no specific data for this compound is publicly available.

| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Function |

|---|---|---|---|---|

| BDNF | Brain-Derived Neurotrophic Factor | 1.8 | <0.01 | Neuronal survival, growth, and differentiation |

| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.5 | <0.001 | Neuronal activity, signal transduction |

| SLC6A4 | Solute Carrier Family 6 Member 4 | -1.5 | <0.01 | Serotonin (B10506) transporter |

| DRD2 | Dopamine (B1211576) Receptor D2 | -1.2 | <0.05 | Neurotransmitter receptor |

Data is hypothetical and for illustrative purposes.

Structural Biology of this compound-Target Interactions

Structural biology techniques are indispensable for visualizing the precise interactions between a small molecule and its protein target at an atomic level. This information is invaluable for understanding the basis of a compound's potency and selectivity and for guiding further drug optimization efforts.

X-ray Crystallography of Ligand-Receptor Complexes

X-ray crystallography is a high-resolution structural biology technique that can determine the three-dimensional structure of a protein and its ligand-bound complex. To achieve this, the protein-ligand complex must first be crystallized. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. This provides a detailed view of the binding pocket and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

A search of the scientific literature did not reveal any published X-ray crystal structures of this compound in complex with a biological target. If a target protein were identified, co-crystallization or soaking experiments with the compound would be performed. The resulting structure would provide definitive evidence of direct binding and reveal the binding mode.

Below is an example of how crystallographic data for such a complex would be presented.

Table 3: Hypothetical X-ray Crystallography Data for a Target Protein in Complex with this compound This table is for illustrative purposes only as no specific data for this compound is publicly available.

| Data Collection | |

|---|---|

| PDB ID | XXXX |

| Resolution (Å) | 2.1 |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions (Å) | a=50.2, b=85.6, c=110.4 |

| Refinement | |

| R-work / R-free | 0.18 / 0.22 |

| No. of atoms (protein/ligand/water) | 3450 / 25 / 210 |

Data is hypothetical and for illustrative purposes.

Cryo-Electron Microscopy (Cryo-EM) for Large Molecular Assemblies

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and flexible macromolecular complexes that are often difficult to crystallize. rsc.orgnih.govresearchgate.net In cryo-EM, a solution of the sample is rapidly frozen in a thin layer of vitreous ice, preserving the native structure of the complex. researchgate.net A transmission electron microscope is then used to capture thousands of two-dimensional projection images of the randomly oriented particles. These images are computationally classified, aligned, and averaged to reconstruct a three-dimensional density map of the complex. nih.gov Recent advances in detector technology and image processing have enabled cryo-EM to achieve near-atomic resolution for many samples, making it a powerful tool for structure-based drug design. researchgate.netnih.gov

No cryo-EM studies involving this compound have been reported in the publicly available literature. This technique would be particularly relevant if the compound were found to bind to a large membrane protein complex, such as an ion channel or a G-protein coupled receptor (GPCR) oligomer.

The table below provides an example of the kind of information that would be reported for a cryo-EM study.

Table 4: Hypothetical Cryo-EM Data for a Large Molecular Assembly in Complex with this compound This table is for illustrative purposes only as no specific data for this compound is publicly available.

| Data Collection and Processing | |

|---|---|

| EMDB ID | EMD-XXXXX |

| PDB ID | XXXX |

| Resolution (Å) | 3.2 |

| Microscope | Titan Krios |

| Voltage (kV) | 300 |

| No. of particles | 150,000 |

| Model Refinement | |

| Map-to-model FSC (0.143) | 3.2 Å |

| MolProbity score | 1.5 |

Data is hypothetical and for illustrative purposes.

Structure Activity Relationship Sar Studies of 1 3,4 Dichlorobenzyl Azepane Analogues

Systematic Structural Modifications at Key Positions

Without any reported synthesis or biological evaluation of 1-(3,4-dichlorobenzyl)azepane or its direct analogues, it is not possible to discuss the effects of substituents on the dichlorobenzyl moiety or modifications of the azepane ring system. There is no data to construct a data table of research findings.

Impact of Stereochemistry on Biological Activity

There is no information on the synthesis or evaluation of different stereoisomers of this compound. Consequently, any discussion on chiral recognition mechanisms at molecular targets would be purely speculative.

Pharmacophore Modeling for Activity Prediction

Pharmacophore models are developed based on the structures of known active compounds. As there are no reported biologically active analogues of this compound, the generation of a predictive pharmacophore model is not feasible.

Generation of Common Feature Pharmacophores

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound series, the generation of a common feature pharmacophore is a critical first step in understanding their SAR. This process typically involves aligning a set of active analogues and extracting the shared chemical features responsible for their activity.

These features commonly include:

Aromatic Ring: The 3,4-dichlorobenzyl moiety is a crucial hydrophobic feature that often engages in pi-pi stacking or hydrophobic interactions within the receptor binding pocket.

Hydrogen Bond Acceptors/Donors: While the parent compound lacks strong hydrogen bonding groups, analogues may be synthesized to incorporate them, probing for potential hydrogen bond interactions with the target.

Ionizable Feature: The nitrogen atom of the azepane ring can be protonated at physiological pH, forming a crucial cationic interaction with the target protein.

The resulting pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity. elsevierpure.comfrontiersin.org

Ligand-Based and Structure-Based Pharmacophore Refinement

Once an initial pharmacophore model is established, it can be refined using either ligand-based or structure-based approaches to enhance its predictive power. nih.gov

Ligand-Based Refinement: This method relies on a larger and more diverse set of active and inactive compounds. elsevierpure.com By comparing the features of highly active analogues with those of inactive ones, the pharmacophore model can be refined to better distinguish between the two. For instance, the presence of a bulky substituent at a specific position on the azepane ring might be identified as a negative constraint if it leads to a loss of activity.

Structure-Based Refinement: When the 3D structure of the biological target is available, a structure-based approach can be employed. nih.gov This involves docking the this compound analogues into the active site of the receptor. The binding poses of the most active compounds can then be used to refine the pharmacophore model, ensuring that the key features are correctly positioned to interact with specific amino acid residues in the binding pocket. This method provides a more detailed and accurate representation of the ligand-receptor interactions. nih.gov

Computational Tools for SAR Analysis and Visualization

A variety of computational tools are employed to analyze and visualize the vast amount of data generated during SAR studies, facilitating the identification of meaningful trends and the design of new analogues.

Heatmap and Radar Plot Representations of Activity Data

Heatmaps are graphical representations of data where individual values are represented as colors. researchgate.net In the context of SAR, a heatmap can be used to visualize the activity of a series of this compound analogues. researchgate.net Each row could represent a different substitution on the benzyl (B1604629) ring, and each column a modification of the azepane ring. The color of each cell would then indicate the biological activity of that specific compound, allowing for a quick visual assessment of the impact of different structural changes. researchgate.net

Machine Learning Algorithms for SAR Derivation

Machine learning (ML) algorithms are increasingly being used to develop predictive models of biological activity, known as Quantitative Structure-Activity Relationship (QSAR) models. youtube.comijsmr.in These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. youtube.com

For the this compound series, a QSAR model could be developed by:

Data Collection: Assembling a dataset of analogues with their corresponding biological activity data.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound, which are numerical representations of their structural and physicochemical properties.

Model Building: Using ML algorithms such as multiple linear regression, partial least squares, support vector machines, or neural networks to build a model that correlates the descriptors with the activity. nih.gov

Model Validation: Rigorously validating the model to ensure its predictive power on new, unseen compounds.

Once a robust QSAR model is developed, it can be used to predict the activity of virtual compounds, prioritize the synthesis of the most promising analogues, and gain insights into the key structural features that drive activity. nih.govnih.gov

Investigative Metabolism Studies of 1 3,4 Dichlorobenzyl Azepane

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo half-life of a compound. These assays typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

The metabolic stability of 1-(3,4-dichlorobenzyl)azepane is assessed by incubating the compound with liver microsomes and hepatocytes from various species, including human, rat, and mouse. Microsomes are rich in cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for phase I metabolism. Hepatocytes, on a broader scope, contain both phase I and phase II enzymes, offering a more complete picture of metabolic clearance.

The stability is determined by measuring the disappearance of the parent compound over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The intrinsic clearance (CLint) and in vitro half-life (t1/2) are then calculated. Based on studies of structurally similar compounds, such as other N-benzyl azepane derivatives, this compound is predicted to have moderate to high clearance. The dichlorophenyl moiety can influence metabolic stability, with the position of the chlorine atoms affecting the rate of oxidation.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound

| Species | System | In Vitro t1/2 (min) | Intrinsic Clearance (µL/min/mg protein) |

| Human | Liver Microsomes | 25 | 27.7 |

| Human | Hepatocytes | 18 | 38.5 |

| Rat | Liver Microsomes | 15 | 46.2 |

| Rat | Hepatocytes | 10 | 69.3 |

| Mouse | Liver Microsomes | 8 | 86.6 |

| Mouse | Hepatocytes | 5 | 138.6 |

Note: The data in this table is hypothetical and serves as a representative example for illustrative purposes.

Following incubation, the samples are analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites. This technique allows for the separation of the parent compound from its metabolites and provides mass information that aids in structural elucidation. For this compound, several metabolic pathways are anticipated based on its chemical structure and data from related molecules.

The primary sites of metabolism are expected to be the azepane ring and the benzylic carbon. The dichlorinated aromatic ring is generally more resistant to aromatic hydroxylation but it is not impossible.

Enzyme Kinetics of Metabolic Transformation

To understand the specific enzymes involved in the metabolism of this compound, enzyme kinetic studies are performed.

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that are the primary enzymes in phase I drug metabolism. nih.govnih.gov To identify the specific CYP isozymes responsible for the metabolism of this compound, the compound is incubated with a panel of recombinant human CYP enzymes. Based on the metabolism of other compounds with similar structural motifs, CYP3A4, CYP2D6, and CYP2C9 are likely to be involved. wikipedia.orgwikipedia.org

The general mechanism of CYP enzymes involves the binding of the substrate to the active site, followed by electron transfer and the incorporation of one atom of molecular oxygen into the substrate. nih.gov

Reaction phenotyping aims to identify the principal metabolic pathways and the enzymes responsible for them. This is often achieved through the use of selective chemical inhibitors for specific CYP isozymes in incubations with human liver microsomes. By observing which inhibitor reduces the formation of a particular metabolite, the contributing enzyme can be identified.

For this compound, it is hypothesized that N-dealkylation and hydroxylation reactions are the major metabolic routes. N-dealkylation would lead to the formation of azepane and 3,4-dichlorobenzaldehyde. Hydroxylation is likely to occur on the azepane ring, a common metabolic pathway for cyclic amines like piperidines. frontiersin.org Aromatic hydroxylation on the dichlorobenzyl ring is also a possibility, though likely a minor pathway.

Table 2: Hypothetical Reaction Phenotyping for this compound Metabolism in Human Liver Microsomes

| Metabolic Pathway | Major Metabolite(s) | Primary CYP Isozyme(s) |

| N-dealkylation | 3,4-dichlorobenzaldehyde, Azepane | CYP3A4, CYP2C9 |

| Azepane Ring Hydroxylation | Hydroxy-azepane derivatives | CYP2D6, CYP3A4 |

| Benzylic Hydroxylation | Dihydroxy-metabolites | CYP3A4 |

| Aromatic Hydroxylation | Phenolic derivatives | CYP2D6 |

Note: The data in this table is hypothetical and based on predictions from structurally related compounds.

Metabolite Identification and Structural Elucidation

The definitive identification of metabolites requires their isolation and structural characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy. However, in early discovery, structural elucidation is primarily based on the interpretation of MS/MS fragmentation patterns.

For this compound, the predicted major metabolites would include:

M1: 1-(3,4-dichlorobenzyl)azepan-x-ol: Resulting from hydroxylation on the azepane ring. The exact position of the hydroxyl group would be determined by further analytical techniques.

M2: (3,4-dichlorophenyl)(azepan-1-yl)methanol: Formed through hydroxylation at the benzylic carbon.

M3: 3,4-dichloro-N-(azepan-1-ylmethyl)aniline: This would arise from a rearrangement following N-oxidation.

M4: Azepane: Formed via N-dealkylation.

M5: 3,4-dichlorobenzaldehyde: Also a product of N-dealkylation.

The fragmentation patterns in the mass spectrometer would show characteristic losses, such as the loss of the dichlorobenzyl group or fragments corresponding to the azepane ring, which help in piecing together the structures of the metabolites.

High-Resolution Mass Spectrometry for Metabolite Characterization

High-resolution mass spectrometry (HRMS) is a cornerstone in the identification of drug metabolites. nih.gov Its ability to provide accurate mass measurements allows for the determination of the elemental composition of metabolites, offering significant insights into the biotransformations a parent compound undergoes. nih.gov In the context of this compound, in vitro studies using liver microsomes coupled with HRMS analysis would be a standard approach to identify potential metabolites.

The primary metabolic pathways anticipated for this compound include Phase I reactions such as hydroxylation and N-dealkylation, followed by Phase II conjugation reactions like glucuronidation. HRMS can readily detect these modifications. For instance, the addition of an oxygen atom during hydroxylation results in a mass increase of 16 Da, while glucuronidation adds a 176 Da moiety. The high accuracy of HRMS helps to distinguish drug-related material from complex biological background matrices. nih.gov

The fragmentation patterns generated in tandem mass spectrometry (MS/MS) experiments are also crucial for structural elucidation. nih.govnih.gov The presence of the two chlorine atoms in this compound creates a characteristic isotopic pattern that serves as a readily identifiable signature for the parent compound and its metabolites.

Below is a table of putative metabolites of this compound that could be identified using HRMS.

| Metabolite ID | Proposed Biotransformation | Molecular Formula |

|---|---|---|

| M1 | Monohydroxylation on the aromatic ring | C13H17Cl2NO |

| M2 | Monohydroxylation on the azepane ring | C13H17Cl2NO |

| M3 | N-dealkylation leading to 3,4-dichloroaniline | C6H5Cl2N |

| M4 | M1 followed by glucuronidation | C19H25Cl2NO7 |

| M5 | M2 followed by glucuronidation | C19H25Cl2NO7 |

NMR Spectroscopy for Structural Confirmation of Key Metabolites

While HRMS is powerful for determining molecular formulas, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural confirmation of metabolites. unl.edudntb.gov.ua Once a sufficient quantity of a key metabolite is isolated, a suite of NMR experiments can be performed to determine its precise chemical structure.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial structural information. For example, the position of a hydroxyl group on the aromatic ring of a this compound metabolite can be determined by changes in the chemical shifts and coupling patterns of the aromatic protons compared to the parent compound. nih.gov

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity of atoms within the metabolite. unl.edu

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, which is useful for mapping out the spin systems within the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds, which is critical for confirming the site of metabolism. For instance, an HMBC correlation from the proton of a new hydroxyl group to nearby carbon atoms can definitively establish its location.

The combined use of these NMR techniques allows for the complete and confident structural elucidation of the metabolites of this compound. unl.edunih.gov

Computational Prediction of Metabolic Hotspots

In silico tools play an increasingly important role in modern drug discovery by predicting the metabolic fate of compounds before they are synthesized or during early stages of development. nih.govnih.gov These computational approaches can identify likely sites of metabolism, often referred to as "metabolic hotspots."

Cheminformatic Tools for Site-of-Metabolism Prediction

A variety of cheminformatic tools are available to predict the sites of metabolism (SOMs) for a given molecule. nih.gov These tools often employ machine learning algorithms trained on large datasets of known metabolic transformations or rule-based systems that encode expert knowledge of metabolic reactions. nih.govnih.gov

For this compound, these programs would analyze the molecule's structure to predict which atoms are most susceptible to metabolism by enzymes like the cytochrome P450 (CYP) superfamily. nih.gov The predictions are based on factors such as the reactivity and accessibility of different atoms in the molecule. nih.gov For example, certain positions on the aromatic ring and the azepane ring would likely be flagged as potential sites for hydroxylation.

Below is a table illustrating the type of output that might be generated by a site-of-metabolism prediction tool for this compound.

| Predicted Site | Metabolic Reaction | Predicted Likelihood |

|---|---|---|

| Aromatic C-H bonds | Hydroxylation | High |

| Aliphatic C-H bonds on azepane ring | Hydroxylation | Moderate-High |

| Benzylic C-N bond | N-dealkylation | Moderate |

Molecular Docking to Metabolic Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. mdpi.comnih.gov In the context of metabolism, docking this compound into the active sites of various CYP enzymes can provide valuable insights into its potential metabolic fate. mdpi.comnih.gov